N-(3-methyl-1,2-oxazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(3-methyl-1,2-oxazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-based hybrid compound combining a 2-oxo-2H-chromene (coumarin) core with a 3-methyl-1,2-oxazol-5-yl carboxamide moiety. Coumarins are renowned for their diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c1-8-6-12(20-16-8)15-13(17)10-7-9-4-2-3-5-11(9)19-14(10)18/h2-7H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACLTTLNWAMZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1,2-oxazol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 3-methyl-1,2-oxazole-5-carboxylic acid with 2-oxo-2H-chromene-3-carboxylic acid chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1,2-oxazol-5-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
N-(3-methyl-1,2-oxazol-5-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,2-oxazol-5-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The structural uniqueness of this compound lies in the 3-methyl-1,2-oxazol-5-yl group, which distinguishes it from other coumarin-carboxamide derivatives. Key comparisons include:
Heterocyclic Substituent Variations
N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a) :
This derivative features a 3,5-dimethylphenyl group instead of the oxazole ring. The bulky aromatic substituent enhances lipophilicity but may reduce solubility. The synthesis yield (74.4%) and NMR data suggest efficient amide coupling, similar to methods applicable to the target compound .4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (169) :
Replacing the oxazole with a triazole ring introduces additional hydrogen-bonding capacity. The 4-fluorophenethyl group may improve blood-brain barrier penetration, relevant for neurological targets .N-(1-Benzylpiperidin-4-yl)-7-((1-(3,4-Dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide (17) :
This triazole-containing derivative demonstrated potent acetylcholinesterase (AChE) inhibition (IC50 = 1.80 µM), highlighting the impact of heterocycle choice on biological target specificity .
1,2-Oxazole Derivatives
- MZO-2 (Ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate) :
Shares the 3-methyl-1,2-oxazol-5-yl group with the target compound but includes an ethanimidate ester. MZO-2 exhibited in vivo anti-inflammatory activity, suggesting that oxazole-containing coumarins may favor anti-inflammatory applications .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Oxazole rings are less prone to oxidative metabolism than triazoles, which may extend the half-life of the target compound compared to triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
